molecular formula C11H15Cl3N2 B4897995 1-(2,6-dichlorobenzyl)piperazine hydrochloride

1-(2,6-dichlorobenzyl)piperazine hydrochloride

Cat. No.: B4897995
M. Wt: 281.6 g/mol
InChI Key: UUIPEWSMMGNTEP-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2·HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichlorobenzyl)piperazine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl piperazines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-(2,6-Dichlorobenzyl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzyl)piperazine
  • 1-(2,3-Dichlorobenzyl)piperazine
  • 1-(4-Chlorobenzyl)piperazine

Uniqueness

1-(2,6-Dichlorobenzyl)piperazine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacological properties and applications compared to other similar compounds .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPEWSMMGNTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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